8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions where the ethoxyphenyl group is introduced using suitable electrophiles.
Formation of the Carboxamide Group: This is typically done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, compounds with pyrimido[2,1-b][1,3]thiazine cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas like oncology and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[2,1-b][1,3]thiazine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Thiazine Derivatives: Compounds like thiazine-2-carboxamides, which have similar core structures but different functional groups.
Uniqueness
What sets 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the tert-butyl and ethoxyphenyl groups, along with the carboxamide functionality, provides a distinctive profile that can be exploited in various applications.
This detailed overview highlights the potential and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-5-26-15-9-7-6-8-14(15)21-18(25)13-11-23-17(24)10-16(20(2,3)4)22-19(23)27-12-13/h6-10,13H,5,11-12H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDDAOAVHHBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CN3C(=O)C=C(N=C3SC2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.